molecular formula C23H20N2O6S2 B2591766 (Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 681814-10-8

(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No. B2591766
CAS RN: 681814-10-8
M. Wt: 484.54
InChI Key: YCYIGRSYZBZZOK-PDGQHHTCSA-N
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Description

The compound contains several functional groups including a methoxycarbonyl group, a benzylidene group, a thioxothiazolidinone group, a butanamido group, and a benzoic acid group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxycarbonyl group, for example, is an organyl group of formula ‒COOMe .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxycarbonyl group could increase the compound’s reactivity .

Scientific Research Applications

Antimicrobial Properties

  • A study synthesized a series of compounds related to the specified chemical and found that some of these compounds, including closely related structures, exhibited significant antimicrobial activity against S. aureus ATCC No. 25923 (Frolov et al., 2017).

Anticancer Activity

  • Some derivatives of 4-thiazolidinones containing benzothiazole moiety, closely related to the specified compound, have been screened for antitumor activity. A few of these compounds showed significant activity against various cancer cell lines (Havrylyuk et al., 2010).

Inhibitory Effects on Enzymes

  • Compounds structurally related to the specified chemical have been studied for their inhibitory effects on the aldose reductase enzyme. The study found some compounds to be potent inhibitors with submicromolar IC50 values, indicating potential for diabetic complications treatment (Kučerová-Chlupáčová et al., 2020).

Supramolecular Structures

  • Research on the crystal structures of compounds similar to "(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid" has provided insights into their molecular arrangements and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Delgado et al., 2005).

Novel Synthesis Methods

  • Some research has been conducted on novel methods of synthesizing related compounds, which is important for pharmaceutical and chemical industries. These methods offer insights into more efficient and cost-effective production of these compounds (Shao, 1995).

Safety and Hazards

While specific safety and hazard information for this compound is not available, handling any chemical compound requires caution. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

3-[4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S2/c1-31-22(30)15-9-7-14(8-10-15)12-18-20(27)25(23(32)33-18)11-3-6-19(26)24-17-5-2-4-16(13-17)21(28)29/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,26)(H,28,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYIGRSYZBZZOK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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